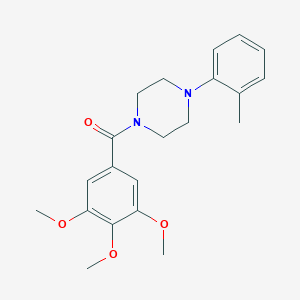

(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.449. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone are the α1B and α2A-adrenoceptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating various physiological processes.

Mode of Action

The compound acts as a non-selective antagonist of α1B and α2A-adrenoceptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the adrenoceptors by endogenous catecholamines, thereby modulating the response of the sympathetic nervous system.

Biochemical Pathways

For instance, α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .

Pharmacokinetics

In a study, it was administered intraperitoneally at a dose of 5 or 2 mg/kg body weight per day . The compound was observed to reduce the level of triglycerides and glucose in the rat plasma .

Result of Action

The administration of this compound resulted in reduced levels of triglycerides and glucose in the rat plasma .

Action Environment

The environment can influence the action, efficacy, and stability of a compound. It’s important to note that the compound’s effects were studied in an animal model of obesity induced by a high-fat diet , suggesting that diet could be a significant environmental factor.

Análisis Bioquímico

Biochemical Properties

The compound (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has been shown to have antimicrobial activity, with certain derivatives showing good antifungal activity and moderate antibacterial activity

Cellular Effects

It has been suggested that the compound may have potential benefits in the treatment of metabolic syndrome, as it has been observed to reduce levels of triglycerides and glucose in the rat plasma .

Molecular Mechanism

It has been suggested that the compound is a potent, non-selective antagonist of α1B and α2A-adrenoceptors

Actividad Biológica

The compound (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a derivative of piperazine that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₂₃H₃₃N₂O₄

- Molecular Weight : 397.53 g/mol

Research indicates that compounds with similar structures often interact with microtubules and may exhibit antiproliferative effects. Specifically, studies have shown that piperazine derivatives can bind to the colchicine-binding site on tubulin, leading to microtubule depolymerization and subsequent cell cycle arrest in cancer cells .

Antiproliferative Effects

In a study evaluating a series of piperazine derivatives, including those structurally related to this compound, several compounds demonstrated significant antiproliferative activity against MCF-7 breast cancer cells. Notably, some derivatives exhibited IC50 values as low as 130 nM, indicating potent activity .

Mechanisms of Induction of Apoptosis

The compound has been implicated in the induction of apoptosis through several pathways:

- G2/M Cell Cycle Arrest : Compounds were shown to induce G2/M arrest in cancer cells.

- DNA Damage Response : Induction of cleavage in poly ADP ribose polymerase (PARP), a marker for apoptosis, was observed .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity. A study reported that certain piperazine derivatives exhibited significant antimicrobial effects against various pathogens. The structure-activity relationship suggests that modifications in the piperazine moiety can enhance antimicrobial efficacy .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone, as promising anticancer agents. Research indicates that compounds with a similar structure can exhibit significant antiproliferative activity against cancer cell lines.

Case Study: Antiproliferative Screening

A study evaluated a series of compounds containing the CA-4 core structure modified with various substituents. Among these, derivatives similar to this compound demonstrated potent activity against MCF-7 breast cancer cells. The most effective compounds showed IC50 values as low as 83 nM, indicating strong antiproliferative effects and the ability to induce apoptosis in cancer cells while sparing normal cells .

Neuropharmacological Applications

Piperazine derivatives are also being explored for their neuropharmacological properties. The compound may interact with serotonin receptors, which are crucial in the modulation of mood and anxiety.

Case Study: Serotonin Receptor Interaction

Research has shown that piperazine compounds can act as selective agonists or antagonists at various serotonin receptor subtypes. For instance, related compounds have been developed as radioligands for positron emission tomography (PET) imaging of serotonin-1A receptors in the brain. These studies suggest that such compounds could aid in understanding the pathophysiology of neuropsychiatric disorders and contribute to the development of new therapeutic agents .

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives is another area of interest. Compounds similar to this compound have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity Assessment

A study investigated the antimicrobial properties of piperazin-1-yl derivatives and found that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic pathways .

Summary Table of Applications

Propiedades

IUPAC Name |

[4-(2-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-15-7-5-6-8-17(15)22-9-11-23(12-10-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h5-8,13-14H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSCXRHSTDTESI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.